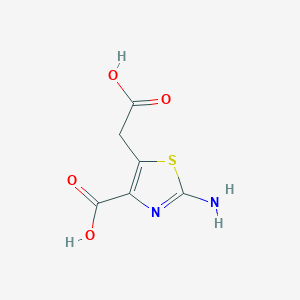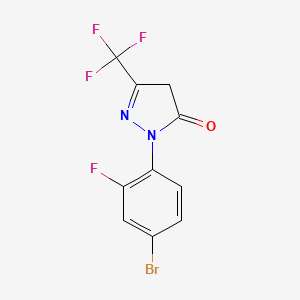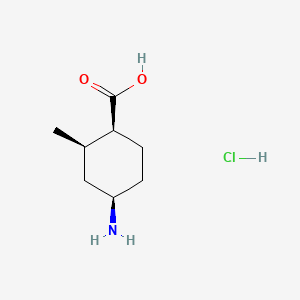
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate is an organic compound with the molecular formula C16H22N2O4. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(4-formylbenzamido)propyl)carbamate typically involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting benzoyl chloride with p-hydroxyaniline to produce (3-formyl-4-hydroxyphenyl)methanamine.
Introduction of the tert-Butyl Group: The intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl group, resulting in the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is used in studies to understand the interaction of carbamate derivatives with biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl (3-(4-formylbenzamido)propyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites of enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (3-(4-fluorobenzamido)propyl)carbamate: Similar structure but with a fluorine atom instead of a formyl group.
Tert-butyl (3-benzamidopropyl)carbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Tert-butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate: Contains a hydroxymethyl group, which alters its reactivity and applications.
Uniqueness
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate is unique due to the presence of the formyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(4-formylbenzoyl)amino]propyl]carbamate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-4-9-17-14(20)13-7-5-12(11-19)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H,17,20)(H,18,21) |
Clé InChI |
OSNVFRMHOVCOIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)
![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)


![(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B13907377.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)



